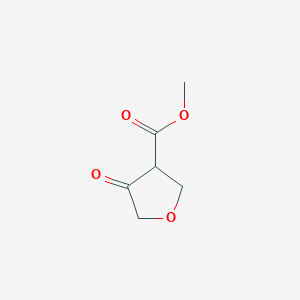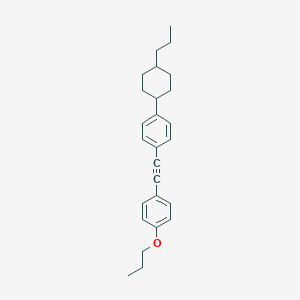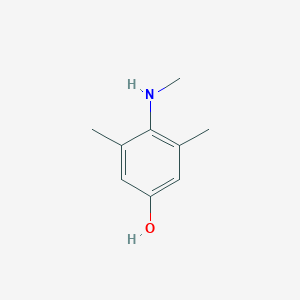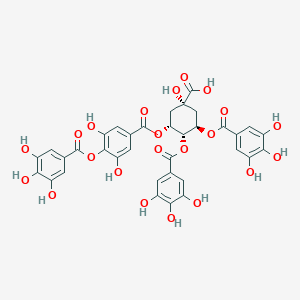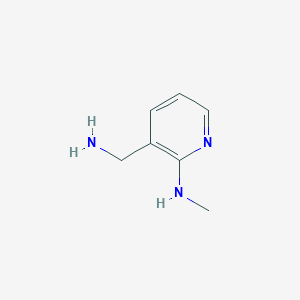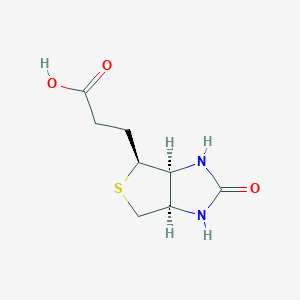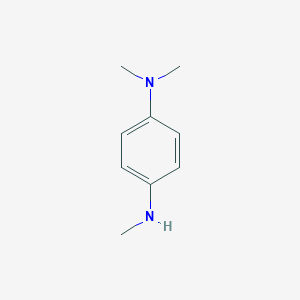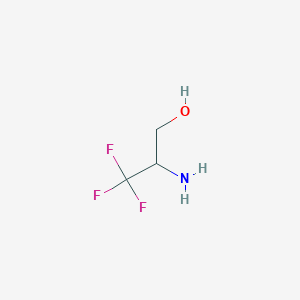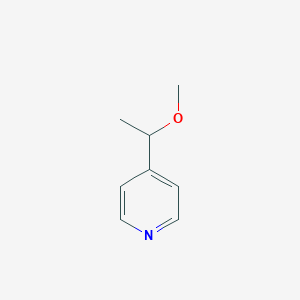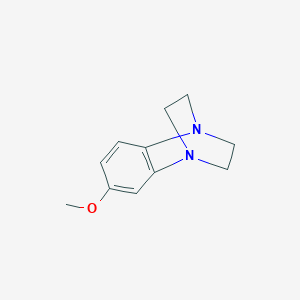![molecular formula C8H11NOS B046345 1-[3-(Dimethylamino)thiophen-2-YL]ethanone CAS No. 111859-86-0](/img/structure/B46345.png)
1-[3-(Dimethylamino)thiophen-2-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Dimethylamino)thiophen-2-YL]ethanone, also known as DMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMT is a member of the phenethylamine family of compounds and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, leading to alterations in the activity of various neurotransmitters, including dopamine and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
1-[3-(Dimethylamino)thiophen-2-YL]ethanone has been found to have a wide range of biochemical and physiological effects. It has been found to alter perception, mood, and cognition, as well as induce hallucinations and altered states of consciousness. It has also been found to have potential applications in the treatment of various mental health disorders, including depression, anxiety, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[3-(Dimethylamino)thiophen-2-YL]ethanone in lab experiments is its ability to induce altered states of consciousness in subjects, allowing researchers to study the effects of altered perception and cognition. However, one of the limitations of using 1-[3-(Dimethylamino)thiophen-2-YL]ethanone in lab experiments is the potential for adverse reactions and side effects, which can make it difficult to conduct research in a safe and ethical manner.
Direcciones Futuras
There are many potential future directions for research on 1-[3-(Dimethylamino)thiophen-2-YL]ethanone. One area of interest is the potential applications of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone in the treatment of mental health disorders, including depression, anxiety, and addiction. Another area of interest is the potential use of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone in the study of altered states of consciousness and the effects of altered perception and cognition. Additionally, there is a need for further research on the safety and efficacy of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone, as well as the potential long-term effects of its use.
In conclusion, 1-[3-(Dimethylamino)thiophen-2-YL]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects, and has been found to have potential applications in the treatment of various mental health disorders. While there are advantages to using 1-[3-(Dimethylamino)thiophen-2-YL]ethanone in lab experiments, there are also limitations and potential risks that must be carefully considered. Future research on 1-[3-(Dimethylamino)thiophen-2-YL]ethanone will continue to explore its potential applications and shed light on its mechanism of action and long-term effects.
Métodos De Síntesis
The synthesis of 1-[3-(Dimethylamino)thiophen-2-YL]ethanone can be achieved through a variety of methods, including the reaction of 2-bromo-3'-dimethylaminopropiophenone with thiourea, or the reaction of 2-bromo-3'-dimethylaminopropiophenone with thioacetamide. These methods have been extensively studied and optimized to produce high yields of pure 1-[3-(Dimethylamino)thiophen-2-YL]ethanone.
Aplicaciones Científicas De Investigación
1-[3-(Dimethylamino)thiophen-2-YL]ethanone has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of effects on the human body, including alterations in perception, mood, and cognition. It has also been found to have potential applications in the treatment of various mental health disorders, including depression, anxiety, and addiction.
Propiedades
Número CAS |
111859-86-0 |
|---|---|
Nombre del producto |
1-[3-(Dimethylamino)thiophen-2-YL]ethanone |
Fórmula molecular |
C8H11NOS |
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6(10)8-7(9(2)3)4-5-11-8/h4-5H,1-3H3 |
Clave InChI |
WXWQGNQDWULAMS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CS1)N(C)C |
SMILES canónico |
CC(=O)C1=C(C=CS1)N(C)C |
Sinónimos |
Ethanone, 1-[3-(dimethylamino)-2-thienyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



